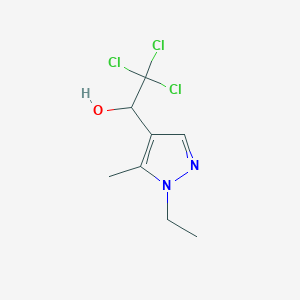

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Description

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (CH₂CH₃) | 1.2–1.5 | Triplet |

| Methyl (CH₃) | 2.3–2.5 | Singlet |

| Hydroxyl (-OH) | 1.5–2.0 | Broad Singlet |

| Pyrazole ring protons (H-3/H-4) | 6.5–7.5 | Multiplet |

Propriétés

IUPAC Name |

2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFACOWCLFHDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Pyrazole Core

The foundational step in preparing this compound is the synthesis of the pyrazole ring, which can be achieved through various cyclocondensation reactions involving hydrazines and suitable carbonyl compounds:

Hydrazine-based Cyclocondensation:

The classical approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or acetylenic ketones. For example, the reaction of hydrazine with acetylenic ketones or α-diazo compounds under mild conditions yields pyrazoles with high regioselectivity (see).

Mechanism: The process typically involves nucleophilic attack by hydrazine on the electrophilic carbon of the carbonyl or alkyne, followed by cyclization and aromatization to form the pyrazole ring.Use of Trichloromethyl Enones:

Recent studies have demonstrated regioselective synthesis of pyrazoles using trichloromethyl enones as starting materials. The reaction's regioselectivity depends on the nature of the hydrazine used, with arylhydrazines favoring 1,3-regioisomers and free hydrazines favoring 1,5-regioisomers (see,).

Reaction Conditions: Typically conducted in ethanol or other polar solvents under reflux, with the presence of catalysts or additives to control regioselectivity.

Introduction of the Trichloromethyl Group

The key feature of the target compound is the attachment of a trichloromethyl group at the 2-position of the pyrazole ring:

Trichloromethylation via Enone Intermediates:

The trichloromethyl group can be introduced through reactions involving trichloromethyl enones or aldehydes. The process generally involves nucleophilic attack on the enone or aldehyde, followed by cyclization to form the pyrazole ring with the trichloromethyl substituent.

Mechanism: The reaction proceeds through initial formation of a hydrazone or similar intermediate, followed by cyclization and subsequent functionalization.Methanolysis of Trichloromethyl Groups:

The literature reports that the trichloromethyl group can be converted into a carboxyalkyl group via methanolysis, involving the formation of gem-dichloroalkenes and subsequent addition of water or alcohols under reflux conditions (see,).

Specific Synthetic Route for the Target Compound

Based on the recent research, a typical synthetic protocol for 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol involves:

- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazines with suitable enones or acetylenic ketones in ethanol at reflux.

- Step 2: Introduction of the trichloromethyl group through reaction with trichloromethyl enones or aldehydes, often under inert atmosphere to prevent oxidation.

- Step 3: Post-synthesis functionalization, such as methanolysis, to modify the trichloromethyl group into a hydroxymethyl or carboxyalkyl group, yielding the final ethanol derivative.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Catalyst | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine derivatives + carbonyl/alkyne | Ethanol | Reflux | None or acid catalysts | 63–97% | Regioselective depending on hydrazine type |

| Trichloromethylation | Trichloromethyl enone or aldehyde | Ethanol or dichloromethane | Reflux | Copper catalysts or none | 68–100% | Selectivity influenced by reaction conditions |

| Methanolysis | Methanol, acid or base catalyst | Reflux | 16–24 hours | Acid/Base | 70–97% | Converts trichloromethyl to hydroxymethyl |

Research Findings and Data Summary

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, in anticancer therapies. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for drug development.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2,2,2-Trichloro derivative | MCF-7 (breast cancer) | 5.71 |

| Standard Drug (5-Fluorouracil) | MCF-7 | 6.14 |

The presence of electronegative groups such as chlorine in the structure is believed to enhance the antiproliferative activity of these compounds .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies indicate that derivatives of pyrazole can inhibit the growth of various bacterial strains, making them candidates for further investigation in antibiotic development .

Pesticidal Activity

Research into the pesticidal applications of pyrazole derivatives has indicated that they may serve as effective agents against agricultural pests. The unique structure allows for interaction with specific biological pathways in pests, leading to effective control measures without significant toxicity to non-target organisms.

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving hydrazine and chlorinated solvents. The efficiency and yield of these synthetic routes are critical for large-scale production and application in pharmaceuticals and agriculture .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of several pyrazole derivatives and their subsequent testing against cancer cell lines. The study found that certain modifications to the pyrazole ring significantly enhanced anticancer activity, paving the way for further exploration into structure-activity relationships .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of pyrazole-based compounds were tested for their efficacy against common agricultural pests. The results demonstrated a marked reduction in pest populations when treated with these compounds compared to controls, indicating their potential as environmentally friendly pesticides .

Mécanisme D'action

The mechanism by which 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analogues from the Pyrazole-Alcohol Family

Key structural analogues include compounds with variations in the pyrazole substituents and halogenation patterns (Table 1).

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogenation Effects: The trichloroethanol group in the target compound increases molecular weight and polarizability compared to non-halogenated alcohols (e.g., [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol) . This may enhance binding to hydrophobic targets but raises concerns about environmental persistence, akin to DDT derivatives .

- Electronic Effects : Trifluoroethyl substituents (e.g., in ) increase electron-withdrawing character, altering hydrogen-bonding capacity compared to ethyl or isopropyl groups.

Activité Biologique

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol (commonly referred to as Trichloroethylpyrazole) is a chemical compound with significant biological activity. Its unique structure, featuring a trichloromethyl group and a substituted pyrazole ring, allows it to interact with various biological systems. This article explores its synthesis, biological mechanisms, and potential applications in pharmacology and toxicology.

The molecular formula of this compound is C8H11Cl3N2O. It is characterized by:

- Molecular Weight : 239.53 g/mol

- IUPAC Name : 2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol

The compound is synthesized through the reaction of trichloroacetyl chloride with 1-ethyl-5-methylpyrazole under basic conditions, typically using potassium carbonate in an organic solvent like diethyl ether .

The biological activity of Trichloroethylpyrazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The trichloromethyl group is highly reactive and can modify proteins, nucleic acids, and lipids, impacting various biochemical pathways. This reactivity suggests potential applications in drug development as a precursor for designing new therapeutic agents .

Antimicrobial Properties

Research indicates that Trichloroethylpyrazole exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Emerging studies have explored the anticancer properties of Trichloroethylpyrazole. In vitro assays revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been shown to inhibit tumor growth in animal models, highlighting its potential as an anticancer therapeutic .

Neurotoxic Effects

Despite its promising biological activities, there are concerns regarding the neurotoxic effects of Trichloroethylpyrazole. Studies have indicated that exposure can lead to neurodegeneration in animal models, raising questions about its safety profile for therapeutic use. The neurotoxic effects may be linked to oxidative stress and inflammation induced by the compound .

Case Studies

Q & A

Q. What are common synthetic routes for 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving pyrazole intermediates. For example:

- Hydrazine-mediated cyclization : Reacting substituted hydrazides with phosphoryl chloride (POCl₃) at 120°C to form pyrazole-oxadiazole hybrids .

- Trichloroethyl group introduction : Using trichloroacetylation agents (e.g., trichloroacetic acid derivatives) coupled with pyrazole precursors under reflux in acetonitrile or ethanol .

- Key steps : Ensure anhydrous conditions for cyclization and monitor reaction progress via TLC. Purification involves recrystallization from ethanol or DMF/EtOH mixtures .

Q. How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- IR spectroscopy : Identify functional groups (e.g., C-Cl stretching at 750–600 cm⁻¹, O-H stretching at 3200–3600 cm⁻¹) .

- NMR spectroscopy : ¹H NMR to confirm pyrazole ring protons (δ 6.5–7.5 ppm) and trichloroethyl group protons (δ 4.0–5.0 ppm). ¹³C NMR detects carbonyl carbons (δ 160–180 ppm) .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, and Cl percentages .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal stability : Avoid prolonged heating above 120°C to prevent decomposition of the trichloroethyl group .

- Light sensitivity : Store in amber vials to minimize photodegradation, as chlorinated compounds often degrade under UV light.

- Solvent compatibility : Stable in DMF, DMSO, and ethanol but may hydrolyze in aqueous acidic/basic conditions. Conduct stability assays via HPLC at varying pH .

Advanced Research Questions

Q. How can ambiguities in the crystal structure of this compound be resolved using SHELXL?

Methodological Answer:

- Data collection : Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to obtain precise unit cell parameters (Table 1) .

- Refinement in SHELXL :

Q. Table 1. Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 6.0686 |

| b (Å) | 18.6887 |

| c (Å) | 14.9734 |

| β (°) | 91.559 |

| V (ų) | 1697.57 |

| Z | 4 |

Q. How to address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Structural analogs : Compare bioactivity with derivatives (e.g., thiophene or triazole substitutions) to identify pharmacophore dependencies .

- Assay standardization : Re-evaluate IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to minimize variability.

- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) and validate experimental results .

Q. What computational approaches are recommended for studying its structure-activity relationships?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electron density distribution (e.g., chlorinated regions as electrophilic sites) .

- Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess conformational stability.

- QSAR modeling : Correlate substituent effects (e.g., pyrazole ring methylation) with logP values to predict bioavailability .

Q. How to optimize experimental design for evaluating its reactivity in cross-coupling reactions?

Methodological Answer:

- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling with aryl boronic acids. Monitor yields via GC-MS.

- Solvent effects : Compare DMF (polar aprotic) vs. THF (non-polar) to optimize reaction rates.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.